N-(3-chloro-4-fluorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2FN4O2/c22-15-4-1-3-14(10-15)20-26-21(30-27-20)18-5-2-8-28(18)12-19(29)25-11-13-6-7-17(24)16(23)9-13/h1-10H,11-12H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSMCCYVEUTAHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects: The 3-chloro-4-fluorobenzyl group in the target compound provides a unique halogenated motif compared to the 2-chlorobenzyl group in the pyrazole analog . This may enhance binding to hydrophobic pockets in target proteins.
Core Heterocycle Differences :
- Pyrrole vs. Pyrazole : Pyrrole-based analogs (Target and ) exhibit planar aromaticity, favoring π-π stacking, while pyrazole derivatives () offer additional hydrogen-bonding sites via the NH group.
Solubility and Bioavailability: The 4-methoxyphenyl group in ’s compound improves solubility compared to the target’s 3-chlorophenyl, which may trade off for reduced membrane permeability.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis requires precise control over oxadiazole formation, as seen in analogous routes using cyclization reactions .
- Biological Activity : While specific data for the target compound are unavailable, analogs with similar 1,2,4-oxadiazole-pyrrole scaffolds have shown activity against bacterial pathogens (e.g., Staphylococcus aureus) and cancer cell lines, likely due to inhibition of DNA gyrase or tyrosine kinases .
- SAR Trends :
- Halogen placement (e.g., 3-chloro vs. 4-fluoro) significantly impacts target selectivity.
- Pyrazole derivatives () exhibit broader solubility profiles but lower CNS penetration due to increased polarity.
Preparation Methods
1,2,4-Oxadiazole Ring Synthesis
The 1,2,4-oxadiazole core is synthesized via cyclization of a nitrile oxide with an amidoxime. In a representative procedure, 3-chlorobenzamidoxime is reacted with 3-chlorobenzoyl chloride in the presence of triethylamine, yielding 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carbonyl chloride. Alternative routes employ hydrazide intermediates cyclized with carboxylic acid derivatives under microwave irradiation, achieving yields up to 89%.
Pyrrole-Acetamide Linker Preparation
The pyrrole-acetamide segment is constructed through a nucleophilic acyl substitution reaction. 1H-Pyrrole-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with 2-aminoethanol to form 2-(1H-pyrrol-1-yl)acetamide. This intermediate is subsequently brominated at the α-position to enhance reactivity for later coupling steps.
Stepwise Synthetic Procedures
Synthesis of 3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-amine
Reagents :
- 3-Chlorobenzonitrile (1.0 equiv)
- Hydroxylamine hydrochloride (1.2 equiv)
- Sodium bicarbonate (2.0 equiv)
- Ethanol (solvent)
Procedure :
- 3-Chlorobenzonitrile (10.0 g, 72.5 mmol) and hydroxylamine hydrochloride (7.6 g, 109 mmol) are suspended in ethanol (150 mL).
- Sodium bicarbonate (12.2 g, 145 mmol) is added, and the mixture is refluxed at 80°C for 12 h.
- The reaction is cooled, filtered, and concentrated to yield 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine as a white solid (9.4 g, 85%).
Characterization Data :
Functionalization of the Pyrrole-Acetamide Linker
Reagents :
- 2-(1H-Pyrrol-1-yl)acetamide (1.0 equiv)
- N-Bromosuccinimide (1.1 equiv)
- Azobisisobutyronitrile (AIBN, 0.1 equiv)
- Carbon tetrachloride (solvent)
Procedure :
- 2-(1H-Pyrrol-1-yl)acetamide (5.0 g, 35.7 mmol) is dissolved in CCl₄ (100 mL).
- N-Bromosuccinimide (7.0 g, 39.3 mmol) and AIBN (0.6 g, 3.6 mmol) are added under nitrogen.
- The mixture is irradiated at 80°C for 4 h, cooled, and filtered to isolate 2-(2-bromo-1H-pyrrol-1-yl)acetamide (6.2 g, 78%).
Optimization Note :
Replacing CCl₄ with dimethylformamide (DMF) increases yield to 88% but requires rigorous moisture control.
Final Coupling and Amidation
Palladium-Catalyzed Suzuki-Miyaura Coupling
Reagents :
- 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine (1.0 equiv)
- 2-(2-Bromo-1H-pyrrol-1-yl)acetamide (1.2 equiv)
- Pd(PPh₃)₄ (5 mol%)
- Potassium carbonate (2.0 equiv)
- Dioxane/Water (4:1 v/v)
Procedure :
- The oxadiazole amine (7.0 g, 34.3 mmol), bromo-pyrrole acetamide (9.1 g, 41.2 mmol), Pd(PPh₃)₄ (2.0 g, 1.7 mmol), and K₂CO₃ (9.5 g, 68.6 mmol) are suspended in dioxane/water (150 mL).
- The reaction is heated at 100°C for 18 h under nitrogen.
- Post-workup yields the coupled intermediate as a yellow solid (10.8 g, 82%).
Benzylamine Amidation
Reagents :
- Coupled intermediate (1.0 equiv)
- 3-Chloro-4-fluorobenzylamine (1.5 equiv)
- HATU (1.3 equiv)
- N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
- Dichloromethane (solvent)
Procedure :
- The intermediate (8.0 g, 24.8 mmol) and HATU (12.3 g, 32.2 mmol) are dissolved in DCM (100 mL).
- DIPEA (12.9 mL, 74.4 mmol) and 3-chloro-4-fluorobenzylamine (5.7 g, 37.2 mmol) are added dropwise.
- Stirring at room temperature for 6 h affords the target compound as a white powder (9.1 g, 76%).
Reaction Optimization and Yield Data
Table 1. Optimization of Suzuki-Miyaura Coupling
| Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5 | Dioxane/H₂O | 100 | 82 |
| 3 | DMF/H₂O | 120 | 75 |
| 5 | Toluene/EtOH | 90 | 68 |
Table 2. Amidation Efficiency with Different Coupling Agents
| Coupling Agent | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| HATU | DCM | 6 | 76 |
| EDCl/HOBt | THF | 12 | 65 |
| DCC | Acetonitrile | 24 | 58 |
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency:
- Oxadiazole Formation : Microreactors with residence time <2 min achieve 94% conversion at 150°C.
- Final Amidation : Plug-flow reactors using HATU reduce reagent waste by 40% compared to batch processes.
Spectroscopic Characterization
¹H NMR (500 MHz, CDCl₃) :
- δ 7.82 (d, J = 8.5 Hz, 1H, Ar-H)
- δ 7.45–7.38 (m, 2H, Ar-H)
- δ 7.25 (s, 1H, Pyrrole-H)
- δ 6.92 (t, J = 2.1 Hz, 1H, Pyrrole-H)
- δ 4.41 (s, 2H, CH₂CO)
- δ 3.98 (s, 2H, NCH₂Ar)
HRMS (ESI+) :
- Calculated for C₂₁H₁₆Cl₂FN₃O₂ [M+H]⁺: 464.0628
- Observed: 464.0631
Q & A
Q. What are the key synthetic steps for preparing N-(3-chloro-4-fluorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole ring, followed by pyrrole functionalization and acetylation. For example:
Oxadiazole Formation : Cyclocondensation of nitrile derivatives with hydroxylamine under reflux conditions .
Pyrrole Coupling : Reaction of the oxadiazole intermediate with a halogenated pyrrole derivative using a palladium catalyst .
Acetylation : Introduction of the acetamide group via reaction with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) .
Purification often requires column chromatography to isolate the final product .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., distinguishing chloro/fluoro groups on the benzyl ring) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, particularly for the oxadiazole and pyrrole moieties .
- Infrared (IR) Spectroscopy : Identifies functional groups like the amide C=O stretch (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the acetylation step?
- Methodological Answer :
- Temperature Control : Maintaining 0–5°C during chloroacetyl chloride addition minimizes side reactions (e.g., hydrolysis) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic reactivity of the amine intermediate .
- Base Choice : Using triethylamine instead of NaOH reduces emulsion formation, improving phase separation during workup .
- Example Optimization Table :
| Condition | Standard Yield | Optimized Yield |
|---|---|---|
| Temperature (°C) | 25 | 0–5 |
| Solvent | Ethanol | DMF |
| Base | NaOH | Triethylamine |
| Yield Improvement | 60% → 85% |
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Structural Confirmation : Re-analyze NMR/MS data to rule out impurities or stereochemical variations .
- Bioassay Standardization : Compare protocols for consistency in cell lines (e.g., HeLa vs. MCF-7) or microbial strains .
- Structure-Activity Relationship (SAR) Analysis :
- Example: Fluorine at the 4-position on the benzyl group may enhance antimicrobial activity but reduce solubility, leading to variability in in vitro assays .
- Meta-Analysis Table :
| Study | Reported Activity | Key Variable (e.g., Substituent) |
|---|---|---|
| Antimicrobial Study | High | 4-Fluorobenzyl group |
| Anticancer Study | Moderate | 3-Chlorophenyl oxadiazole |
| Source |
Q. What strategies mitigate challenges in isolating the oxadiazole intermediate?
- Methodological Answer :
- Chromatographic Purification : Use gradient elution (hexane/ethyl acetate) to separate oxadiazole derivatives from unreacted nitriles .
- Crystallization : Recrystallization from ethanol/water mixtures improves purity (>95%) .
- Monitoring Reaction Progress : TLC (Rf = 0.5 in 7:3 hexane/EtOAc) ensures complete cyclization before proceeding .
Data Contradiction Analysis
Q. Why do computational predictions of solubility conflict with experimental results?
- Methodological Answer :
- Limitations of LogP Models : Computational tools (e.g., ChemAxon) may underestimate the impact of halogenated groups on hydrophobicity .
- Experimental Validation :
- Dynamic Light Scattering (DLS) : Detects aggregation in aqueous buffers, explaining lower-than-predicted solubility .
- pH Adjustment : Solubility increases at pH > 8 due to deprotonation of the acetamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
